molecular formula C22H16N2O4 B3000599 N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide CAS No. 923210-94-0

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide

Cat. No.: B3000599
CAS No.: 923210-94-0
M. Wt: 372.38
InChI Key: XOURIGHVNFDTDN-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chromenone core, a methoxyphenyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone core. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction process, reducing the overall reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrochromenone derivatives, and various substituted analogs depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as lipoxygenases and interact with DNA, leading to its antimicrobial and anticancer effects. The compound’s chromenone core plays a crucial role in its binding to these targets, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is unique due to its chromenone core, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-17-5-2-14(3-6-17)21-13-19(25)18-12-16(4-7-20(18)28-21)24-22(26)15-8-10-23-11-9-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOURIGHVNFDTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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